2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound, part of the pyrimido[4,5-b]quinoline family. Compounds in this family often exhibit interesting biological activities, making them valuable for research and development in various scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps. It begins with the formation of the pyrimido[4,5-b]quinoline core through a cyclization reaction. This is followed by introducing the benzylthio and isopropylphenyl groups via nucleophilic substitution reactions. The exact reaction conditions, such as temperature and solvents, are crucial to achieving high yields and purity. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts like palladium or copper compounds may be employed.
Industrial production methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions and possibly using flow chemistry techniques to enhance efficiency and reduce costs. This might include the use of continuous reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The thio group is particularly susceptible to oxidation, forming sulfoxides and sulfones. The pyrimidoquinoline core can also participate in electrophilic and nucleophilic aromatic substitution reactions.
Common reagents and conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation reactions. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) facilitate reduction reactions. For substitution reactions, typical conditions involve the use of bases like potassium carbonate (K2CO3) or acids like trifluoroacetic acid (TFA).
Major products: Major products from these reactions include the oxidized derivatives of the thio group and substituted pyrimidoquinoline derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Use in chemistry: This compound is valuable in organic synthesis, serving as an intermediate for more complex molecules.
Use in biology: Due to its potential biological activity, it is studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Use in medicine: Its structural features make it a candidate for drug development, particularly in the areas of cancer research and antimicrobial therapy.
Use in industry: Industrial applications might include its use as a precursor for dyes, agrochemicals, and other specialized chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The precise pathways involved depend on the biological system and the specific structural features of the compound.
Comparison with Similar Compounds
Comparison with other compounds: Compared to similar compounds, 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique substitution pattern and its resultant biological activity.
Similar compounds: Similar compounds might include other members of the pyrimidoquinoline family, such as those with different substituents on the benzylthio or isopropylphenyl groups. These structural variations can lead to significant differences in activity and application.
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Properties
CAS No. |
537044-61-4 |
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Molecular Formula |
C29H31N3O2S |
Molecular Weight |
485.65 |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
XFMBKONZRDJMLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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